4-chloro-N-cyclohexyl-2-nitrobenzamide
Description
4-Chloro-N-cyclohexyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position and a chloro substituent at the para position on the benzene ring. The cyclohexyl group attached to the amide nitrogen contributes to its stereoelectronic properties and influences its intermolecular interactions, such as hydrogen bonding and crystal packing .
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-6-7-11(12(8-9)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQPFXISUQHSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-2-nitrobenzamide typically involves the following steps:
Cyclohexylation: The cyclohexyl group can be introduced by reacting the nitro-substituted benzamide with cyclohexylamine under appropriate conditions, often involving a catalyst or a coupling reagent to facilitate the formation of the amide bond
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or a catalyst
Major Products
Reduction: 4-amino-N-cyclohexyl-2-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-chloro-N-cyclohexyl-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-2-nitrobenzamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with specific molecular targets, such as enzymes or cell membranes. The exact molecular targets and pathways involved would require further experimental investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzamide scaffold significantly impacts physicochemical properties and intermolecular interactions. Key analogs include:
(a) 4-Chloro-N-cyclohexylbenzamide
- Key Findings : The cyclohexyl group adopts a chair conformation, stabilizing the molecule through intramolecular steric effects. Intermolecular N–H⋯O hydrogen bonds form 1D chains in the crystal lattice .
(b) 3-Chloro-N-cyclohexylbenzamide
- Structure : Chloro at meta.
- Key Findings : Similar chair conformation of the cyclohexyl group but distinct hydrogen-bonding patterns (C(4) chains along [100]) due to altered substituent positioning .
- Comparison : The meta-chloro substitution disrupts symmetry, leading to different crystal packing compared to the para-chloro derivative .
(c) N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide
- Structure : Nitro and chloro groups on separate aromatic rings.
- Key Findings : Exhibits strong intramolecular charge transfer due to dual nitro groups, which may enhance UV absorption properties .
- Comparison : The separated nitro and chloro groups reduce steric hindrance compared to the ortho-nitro/para-chloro configuration in the target compound.
Functional Group Modifications
(a) N-Cyclohexyl-2-fluorobenzamide
- Structure : Fluorine at ortho instead of nitro.
- Key Findings : Fluorine’s electronegativity increases dipole moments but reduces hydrogen-bonding capacity compared to nitro groups .
- Comparison: The nitro group in 4-chloro-N-cyclohexyl-2-nitrobenzamide enhances π-π stacking interactions in the solid state, which fluorine cannot replicate .
(b) 4-Chloro-N-(2-methoxyphenyl)benzamide
- Structure : Methoxy group on the aniline moiety.
- Key Findings : The methoxy group participates in C–H⋯O interactions, influencing crystal morphology .
- Comparison : The methoxy group introduces steric bulk and polarizability, altering solubility and melting points relative to the cyclohexyl-substituted analog.
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
